REACTION_SMILES
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[CH2:31]([Cl:32])[Cl:33].[CH3:1][C:2]([N:5]([C:3](=[O:4])[O-:6])[CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][cH:21]2)[CH2:13][CH2:14]1)([CH3:7])[CH3:8].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[NH2:5][CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][cH:21]2)[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(CN2CCC(N)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |